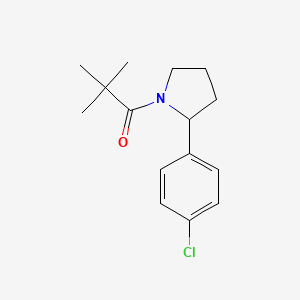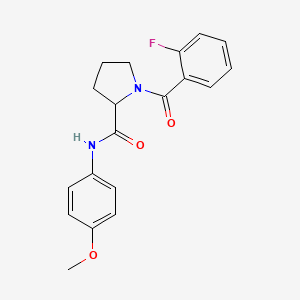![molecular formula C17H21N7O3 B6116272 ETHYL 5-[(PIPERIDIN-1-YL)METHYL]-1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE](/img/structure/B6116272.png)
ETHYL 5-[(PIPERIDIN-1-YL)METHYL]-1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 5-[(PIPERIDIN-1-YL)METHYL]-1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple nitrogen-containing rings, such as piperidine, pyrrole, oxadiazole, and triazole, contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[(PIPERIDIN-1-YL)METHYL]-1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization reactions involving hydrazides and carboxylic acids.
Attachment of the Pyrrole Ring: The pyrrole ring can be introduced through condensation reactions involving amines and carbonyl compounds.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 5-[(PIPERIDIN-1-YL)METHYL]-1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms in the heterocyclic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the aromatic rings.
Cyclization: The compound can undergo cyclization reactions to form new ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or carbonyl derivatives, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound’s heterocyclic rings may impart unique electronic and photophysical properties, making it useful in the development of new materials.
Biological Research: The compound can be used as a probe to study biological processes involving nitrogen-containing heterocycles.
Mecanismo De Acción
The mechanism by which ETHYL 5-[(PIPERIDIN-1-YL)METHYL]-1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple nitrogen atoms allows for hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function.
Comparación Con Compuestos Similares
ETHYL 5-[(PIPERIDIN-1-YL)METHYL]-1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE can be compared with other compounds containing similar heterocyclic structures:
Piperidine Derivatives: These compounds are widely used in medicinal chemistry for their biological activity.
Pyrrole Derivatives: Known for their role in natural products and pharmaceuticals.
Oxadiazole Derivatives: Often used in materials science for their electronic properties.
Triazole Derivatives: Commonly used in pharmaceuticals for their stability and biological activity.
Propiedades
IUPAC Name |
ethyl 5-(piperidin-1-ylmethyl)-1-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O3/c1-2-26-17(25)14-13(12-22-8-4-3-5-9-22)24(21-18-14)16-15(19-27-20-16)23-10-6-7-11-23/h6-7,10-11H,2-5,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIGCZYAAYIDLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2N3C=CC=C3)CN4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-2-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B6116198.png)
![[3-Benzyl-1-(3-cyclopentylpropyl)piperidin-3-yl]methanol](/img/structure/B6116204.png)
![1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methylpiperidine](/img/structure/B6116218.png)
![ethyl 4-{[6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B6116230.png)
![ethyl 3-[(3-methyl-2-thienyl)carbonyl]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6116235.png)

![N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1H-imidazol-5-ylmethyl)-2-piperidin-1-ylethanamine](/img/structure/B6116257.png)
![5-(benzimidazol-1-ylmethyl)-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6116264.png)

![3-(4-fluorophenyl)-7-(4H-1,2,4-triazol-4-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6116284.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B6116300.png)
![1-ethyl-4-[2-(2-ethylphenoxy)propanoyl]piperazine](/img/structure/B6116304.png)
